molecular formula C11H18O3 B1266723 Acetic acid, (cyclohexyloxy)-, 2-propenyl ester CAS No. 68901-15-5

Acetic acid, (cyclohexyloxy)-, 2-propenyl ester

Cat. No. B1266723
CAS RN: 68901-15-5
M. Wt: 198.26 g/mol
InChI Key: MBUYSYKXSMTIPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexene-based compounds like Acetic acid, (cyclohexyloxy)-, 2-propenyl ester involves several key techniques and methodologies. For example, the ring-closing metathesis approach has been used for synthesizing cyclohexene derivatives, utilizing readily available starting materials such as L-serine and employing diastereoselective Grignard reactions as key steps (Xin Cong & Z. Yao, 2006). Another method involves the cation exchange resin-catalyzed esterification of acetic acid with cyclohexanone derivatives, showcasing the utility of acid-treated clay catalysts for obtaining specific unsaturated ketones, which are then esterified (B. Saha & M. Streat, 1998).

Molecular Structure Analysis

The molecular structure of compounds related to Acetic acid, (cyclohexyloxy)-, 2-propenyl ester, such as cyclohexene and cyclohexanone derivatives, is characterized using advanced techniques like NMR and X-ray crystallography. These studies reveal the configurations of key intermediates and the spatial arrangement of atoms within the molecules, providing insights into their chemical behavior (Xian Huang* & Hongwei Zhou, 2002).

Chemical Reactions and Properties

Acetic acid, (cyclohexyloxy)-, 2-propenyl ester, undergoes various chemical reactions, including esterification and cyclization, to form different cyclohexene and cyclohexanone derivatives. These reactions are influenced by catalysts such as cation exchange resins and acid-treated clays, which help in achieving selective outcomes (A. Chakrabarti & M. Sharma, 1992). The esterification process, in particular, is crucial for synthesizing esters from acetic acid and cyclohexanol or cyclohexene, with the catalyst's nature significantly affecting the yield and selectivity of the reaction (Alime Izci & Feyza Bodur, 2007).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthetic Applications in Alkaloid Chemistry : Acetic acid, (cyclohexyloxy)-, 2-propenyl ester plays a role in the synthesis of certain alkaloids. For instance, 2-Cyclohexanone acetic acid ethyl ester oxime undergoes hydrogenation in acidic medium, contributing to the synthesis of hexahydrooxindole and cis-octahydroindole, key intermediates in alkaloid synthesis (Clair et al., 1950).

  • Catalytic Esterification : This compound is involved in catalytic processes like the esterification of acetic acid with 2-(1-cyclohexenyl)cyclohexanone, leading to the synthesis of β γ-unsaturated ketone, a precursor for various industrial applications including plasticizers and pesticides (Saha & Streat, 1998).

Industrial and Material Science Applications

  • Organic Ester Production : It is used in the esterification kinetics of acetic acid with alcohols, producing organic ester products like solvents, flavors, pharmaceuticals, plasticizers, and cosmetics. This research highlights the effectiveness of ion-exchange resins as catalysts in these reactions (Izci & Bodur, 2007).

  • Electroorganic Chemistry : In electroorganic chemistry, this compound facilitates intramolecular cyclization processes. Anodic oxidation of related compounds results in cyclohexenyl ketones, showing its utility in synthesizing complex organic structures (Shono et al., 1978).

Biomedical Research

  • Synthesis of Analgesic Agents : It's used in the preparation of [14C]AY-30,068, a potent analgesic agent, through a multi-step synthesis process starting from cis-1-ethyl-2-oxo-4-(2-propenyl)cyclohexaneacetic acid methyl ester (Hicks et al., 1988).

  • Anti-inflammatory Compounds Synthesis : The compound is instrumental in synthesizing acidic cycloalkanoindoles with anti-inflammatory properties, highlighting its relevance in medicinal chemistry (Asselin et al., 1976).

Additional Applications

  • Synthetic Methodology Development : Research has explored the use of acetic acid, (cyclohexyloxy)-, 2-propenyl ester in developing new synthetic methodologies. For instance, the study of the reactivity of C–H bonds in the cyclohexyloxy moiety of cyclohexyl acetate provides insights into functional group effects on reaction rates (Puchkov et al., 2001).

  • Catalytic Synthesis Processes : This compound is also utilized in catalytic synthesis processes, such as the synthesis of cyclohexyl acetate using different catalysts, which has implications in various industrial applications (Fu Guang-yun, 2005).

properties

IUPAC Name

prop-2-enyl 2-cyclohexyloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUYSYKXSMTIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1071824
Record name 2-Propen-1-yl 2-(cyclohexyloxy)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (cyclohexyloxy)-, 2-propenyl ester

CAS RN

68901-15-5
Record name Cyclogalbanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68901-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Allyl cyclohexyloxyacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propen-1-yl 2-(cyclohexyloxy)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl (cyclohexyloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.066.033
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALLYL CYCLOHEXYLOXYACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Api, D Belsito, S Bhatia… - Food Chem …, 2015 - fragrancematerialsafetyresource …
The use of this material under current use conditions is supported by the existing information. This material was evaluated for Genotoxicity, Repeated Dose Toxicity, Developmental …

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